molecular formula C24H26N4O3S2 B2693662 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 392288-84-5

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2693662
CAS RN: 392288-84-5
M. Wt: 482.62
InChI Key: ASKMXFBLWJPEJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

Scientific Research Applications

Potential Therapeutic Applications

Anticholinesterase Effects : A study by Altıntop (2020) on pyrazoline derivatives, which share a structural motif with the compound of interest, evaluated their anticholinesterase effects. Such effects are crucial for treating neurodegenerative disorders like Alzheimer's disease. The study found that piperidine derivatives were more effective on cholinesterases than morpholine derivatives, suggesting that modifications incorporating the piperidine moiety could enhance anticholinesterase activity (Altıntop, 2020).

Antimicrobial and Antitumor Activity : Research by Kalaria et al. (2014) synthesized fused pyran derivatives under microwave irradiation, showing in vitro antibacterial, antituberculosis, and antimalarial activities. This approach highlights the potential of structurally related compounds to serve as bases for developing new antimicrobial and antitumor agents (Kalaria et al., 2014).

Cannabinoid Receptor Antagonists : Studies on pyrazole derivatives as cannabinoid receptor antagonists, such as the work by Lan et al. (1999), offer insights into the development of compounds that could antagonize the effects of cannabinoids. These compounds may have applications in mitigating the side effects of cannabinoid use, suggesting a potential research avenue for N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide in the context of cannabinoid receptor modulation (Lan et al., 1999).

properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-17-6-5-7-19(14-17)28-23(21-15-32-16-22(21)26-28)25-24(29)18-8-10-20(11-9-18)33(30,31)27-12-3-2-4-13-27/h5-11,14H,2-4,12-13,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKMXFBLWJPEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

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